molecular formula C8H6Br2 B1360335 (2,2-Dibromovinyl)benzene CAS No. 31780-26-4

(2,2-Dibromovinyl)benzene

Cat. No. B1360335
CAS RN: 31780-26-4
M. Wt: 261.94 g/mol
InChI Key: CYLVUSZHVURAOY-UHFFFAOYSA-N
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Description

(2,2-Dibromovinyl)benzene , also known as 1,1-Dibromo-2-phenylethene , is a chemical compound with the molecular formula C8H6Br2 . Its average mass is approximately 261.941 Da . This compound is characterized by its dibromovinyl functional group attached to a benzene ring.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 94.5-95°C at a pressure of 0.8 Torr .
  • Density : 1.8011 g/cm3 .
  • Storage Conditions : Store under inert gas (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Fluorination Processes

  • Regioselective Fluorination : (2,2-Dibromovinyl)benzene derivatives undergo regioselective fluorination using wet tetra-n-butylammonium fluoride, leading to the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This process is notable for its high yields (up to 81%) and selectivity, dependent on specific reaction conditions (Zhao et al., 2016).

Synthesis of Benzofurans and Fluorophores

  • Synthesis of 2-(Polyfluoroaryl)Benzofurans : A novel route utilizing a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene leads to the efficient synthesis of 2-(polyfluoroaryl)benzofurans (Ye et al., 2012).
  • Development of Novel Fluorophores : Utilizing Sonogashira reactions of (2,2-dibromovinyl)benzene, novel fluorophores have been synthesized. These fluorophores exhibit a range of emission maxima from indigo blue to reddish-orange, influenced by the aromatic nuclei and peripheral moieties' structures (Hwang et al., 2001).

Hybrid Organic/Inorganic Structures

  • Development of Hybrid Organic/Inorganic Benzene : Research into the synthesis of hybrid structures like 1,2-dihydro-1,2-azaborine, which contains carbon, boron, and nitrogen, shows the potential of (2,2-dibromovinyl)benzene derivatives in creating novel molecular structures. This research opens up possibilities in understanding the relationships between organic and inorganic molecular structures (Marwitz et al., 2009).

Palladium-Catalyzed Synthesis

  • Tandem Chemoselective Synthesis : The use of (2,2-dibromovinyl)benzene derivatives in palladium-catalyzed synthesis has been demonstrated for the creation of 2-arylbenzofurans. This process involves three consecutive coupling reactions and has been noted for its high yields and unique synthetic value (Rao et al., 2013).

Air Quality Analysis

  • Analyzing Air Contaminants : In environmental studies, methods have been developed for the simultaneous determination of benzene and related compounds, like 1,2-dibromoethane and 1,2-dichloroethane, in ambient air. These methods involve gas chromatography-mass spectrometry, highlighting the importance of (2,2-dibromovinyl)benzene derivatives in environmental monitoring and research (Jonsson & Berg, 1980).

properties

IUPAC Name

2,2-dibromoethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLVUSZHVURAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073471
Record name (2,2-dibromoethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dibromovinyl)benzene

CAS RN

31780-26-4, 7436-90-0
Record name Dibromostyrene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2-dibromoethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 147.90 g. (0.431 mole) of 2-bromoethyl-dibromobenzene in 250 ml. of methylene chloride was stirred for 7 ks (2 hours) at 5 Hz (300 rpm) at 313 K. (40° C.) with 150 g (2.25 mole) of 60 percent sodium hydroxide solution and 3.12 g. (0.0124 mole) of triethylpentyl ammonium bromide. The product was washed with three 500-ml portions of water, dried over calcium sulfate (Drierite), and stripped of solvent in a rotary evaporator at a bath temperature of 323 K. (50° C.). The yield of product was 106.97 g. (77.2 percent of theory). GC analysis showed 27.1 percent of the desired ar-dibromostyrene, the remainder being largely unreacted starting material.
Quantity
0.431 mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0.0124 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
M Zhao, L Ming, J Tang, X Zhao - Organic letters, 2016 - ACS Publications
A direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H 2 O) as either a base or a fluorine source in toluene was …
Number of citations: 14 pubs.acs.org
MLN Rao, VN Murty, S Nand - Organic & biomolecular chemistry, 2017 - pubs.rsc.org
The protecting group manoeuvring as a strategy was applied for tuning the stability and reactivity of 4-(2,2-dibromovinyl)benzene-1,3-diol (12a) and 6-(2,2-dibromovinyl)-2,2-…
Number of citations: 20 pubs.rsc.org
B Li, S Guo, J Zhang, X Zhang… - The Journal of Organic …, 2015 - ACS Publications
Novel and selective synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with …
Number of citations: 48 pubs.acs.org
ZM Wang, B Yu, Y Cui, XQ Zhang… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C15H9BrN2S, was prepared by the reaction of 1-bromo-2-(2,2-dibromovinyl)benzene with 1H-benzo[d]imidazole-2(3H)-thione. The thiazolo[3,2-a]benzimidazole …
Number of citations: 10 scripts.iucr.org
C Shen, Y Yang, Z Liu, Y Zhang - Synthetic Communications, 2014 - Taylor & Francis
The direct C-3 alkynylation of indolizines with (2,2-dibromovinyl)arenes in the presence of palladium catalyst has been developed. This novel protocol showed wide substrate scope …
Number of citations: 7 www.tandfonline.com
S Ye, X Yang, J Wu - Chemical communications, 2010 - pubs.rsc.org
A novel and efficient route for the synthesis of 1-methyleneindenes via palladium-catalyzed tandem reactions of 1-(2,2-dibromovinyl)-2-alkynylbenzene with arylboronic acids is …
Number of citations: 67 pubs.rsc.org
A Coste, G Karthikeyan, F Couty… - Angewandte Chemie, 2009 - Wiley Online Library
As a result of their superior thermal stability compared to ynamines, ynamides have received considerable attention over the past decade and are clearly emerging as key and versatile …
Number of citations: 252 onlinelibrary.wiley.com
MLN Rao, SS Islam, P Dasgupta - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The hitherto unexplored N-alkynylation of electron-withdrawing or protecting group free N-heteroarenes such as indole, carbazole and pyrrole was developed using gem-…
Number of citations: 4 pubs.rsc.org
Z Ni, S Wang, H Mao, Y Pan - Tetrahedron Letters, 2012 - Elsevier
A novel synthetic strategy to alkynyl sulfides via transition-metal-free catalyzed C–S coupling of 1,1-dibromo-1-alkenes with thiophenols has been developed. The new strategy which …
Number of citations: 43 www.sciencedirect.com
Y Liang, T Meng, HJ Zhang, Z Xi - Synlett, 2011 - thieme-connect.com
α-Alkynyl indoles were efficiently synthesized in one pot from o-bromo-(2, 2-dibromovinyl) benzenes, terminal alkynes, and arylamines via a palladium-catalyzed three-component …
Number of citations: 21 www.thieme-connect.com

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